Orcinol glucoside

Übersicht

Beschreibung

Orcinol glucoside is a naturally occurring compound primarily found in the rhizome of the traditional Chinese herb Curculigo orchioides Gaertn. It is known for its antidepressant effects and has been the subject of various scientific studies due to its potential therapeutic benefits .

Wissenschaftliche Forschungsanwendungen

Orcinolglucosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener bioaktiver Verbindungen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Orcinolglucosid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. So konnte gezeigt werden, dass es die Aktivität der Hypothalamus-Hypophysen-Nebennierenrinden-/Ovar-Achse moduliert und den BDNF-TrkB-CREB-Signalweg aktiviert, der für seine antidepressive Wirkung entscheidend ist . Darüber hinaus kann es die Bildung, Differenzierung und Knochenresorptionstätigkeit von Osteoklasten durch die Regulation der Nrf2/Keap1- und mTOR-Signalwege hemmen .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Biosynthese von Orcinolglucosid beinhaltet die Identifizierung hoch aktiver Orcinolsynthase und UDP-abhängiger Glycosyltransferase. Diese Enzyme sind entscheidend für den Biosyntheseweg, der mit Hilfe von Transkriptom-Analysen, strukturbasiertem virtuellem Screening und in-vitro-Enzymaktivitätsassays untersucht wurde .

Industrielle Produktionsverfahren: Die industrielle Produktion von Orcinolglucosid wurde durch Stoffwechseltechnik und Fermentationsoptimierung deutlich verbessert. So konnte beispielsweise die Produktion in Yarrowia lipolytica eine über 6.400-fach höhere Ausbeute erzielen als traditionelle Pflanzenextraktionsmethoden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Orcinolglucosid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell, um die Verbindung für verschiedene Anwendungen zu modifizieren.

Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um optimale Ausbeuten zu gewährleisten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von Orcinolglucosid zur Bildung von Chinonen führen, die Verbindungen mit signifikanter biologischer Aktivität sind.

Wirkmechanismus

The mechanism of action of orcinol glucoside involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the activity of the hypothalamic-pituitary-adrenal/ovary axis and activate the BDNF-TrkB-CREB signaling pathway, which is crucial for its antidepressant effects . Additionally, it can inhibit the formation, differentiation, and bone resorption activity of osteoclasts by regulating the Nrf2/Keap1 and mTOR signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Orcinolglucosid ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner Hochleistungsproduktionsmethoden und vielfältigen pharmakologischen Aktivitäten. Zu den ähnlichen Verbindungen gehören:

Curculigoside: Eine weitere in Curculigo orchioides gefundene Verbindung mit ähnlichen antidepressiven Wirkungen.

Salidroside: Eine Verbindung mit ähnlichen bioaktiven Eigenschaften, die jedoch in Rhodiola rosea vorkommt.

Ginsenosid: In Ginseng gefunden, teilt es einige pharmakologische Aktivitäten mit Orcinolglucosid, unterscheidet sich jedoch in seiner molekularen Struktur und Quelle.

Orcinolglucosid sticht durch seine effizienten Produktionsmethoden und die breite Palette an Anwendungen in verschiedenen Bereichen hervor .

Eigenschaften

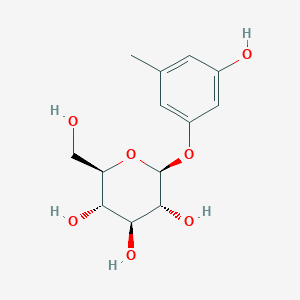

IUPAC Name |

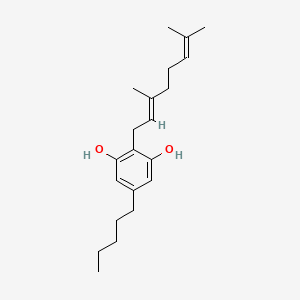

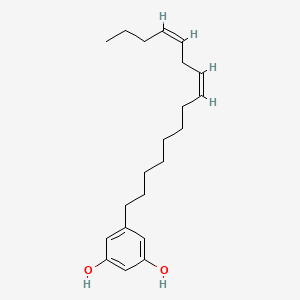

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXIGTCAQNODGD-UJPOAAIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21082-33-7 | |

| Record name | 21082-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[4-[[amino(azaniumyl)methylidene]amino]benzoyl]oxynaphthalene-2-carboximidoyl]azanium;methanesulfonate](/img/structure/B7819587.png)

![5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7819607.png)

![Phenol, 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxy-](/img/structure/B7819649.png)

![[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B7819671.png)